molecular formula C11H13FO B8357371 3-Butyl-5-fluorobenzaldehyde

3-Butyl-5-fluorobenzaldehyde

Cat. No. B8357371
M. Wt: 180.22 g/mol
InChI Key: KBLNUXNRFFBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745438B2

Procedure details

Dissolve 1,3-Dibromo-5-fluoro-benzene (12.00 g, 0.05 mmol) in diethyl ether (470 mL) and cool to −78 C. Slowly add 1.6 M n-butyllithium in hexanes (29.5 mL, 49.6 mmol) and stir at −78 for one hour. Add dimethylformamide (3.45 g, 0.05 mmol) dropwise and warm to room temperature overnight. Quench with saturated aqueous ammonium chloride solution. Separate the layers and extract the organic layer (1×300 mL) with diethyl ether. Combine the organic layers and wash (1×150 mL) with water, (1×100 μL) with saturated aqueous sodium chloride and dry over magnesium sulfate. Purify using medium pressure chromatography (silica gel, 0-10% diethyl ether:hexanes) to give the desired product (4.15 g, 43%) as a yellow liquid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
29.5 mL
Type
reactant
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](Br)[CH:3]=1.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].CN(C)[CH:17]=[O:18]>C(OCC)C>[CH2:10]([C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[CH:17]=[O:18])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
29.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.45 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to −78 C
CUSTOM
Type
CUSTOM
Details
Quench with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the organic layer (1×300 mL) with diethyl ether
WASH
Type
WASH
Details
wash (1×150 mL) with water, (1×100 μL) with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purify

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.